molecular formula C15H11N3O3S B4615390 methyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate

methyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B4615390
M. Wt: 313.3 g/mol
InChI Key: QLNKNVYGZOYLIM-UHFFFAOYSA-N
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Description

Methyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzo[d]thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms, and a nicotinamido group, which is derived from nicotinic acid (vitamin B3).

Preparation Methods

The synthesis of methyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. The nicotinamido group is then introduced through an amidation reaction, where nicotinic acid or its derivatives react with the benzo[d]thiazole intermediate. The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial production methods for this compound would likely involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and other reagents that facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Methyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[d]thiazole ring, leading to the formation of various derivatives.

    Amidation and Esterification: These reactions are crucial for modifying the nicotinamido and ester groups, respectively.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts like palladium or platinum for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized benzo[d]thiazole derivatives.

Scientific Research Applications

Methyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as developing new drugs for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The nicotinamido group can interact with enzymes and receptors involved in cellular metabolism, while the benzo[d]thiazole ring can bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibiting the growth of microorganisms or cancer cells.

Comparison with Similar Compounds

Methyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate can be compared with other similar compounds, such as:

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities, but differ in their functional groups and overall structure.

    Nicotinamido derivatives: These compounds contain the nicotinamido group and are known for their roles in cellular metabolism and potential therapeutic applications.

The uniqueness of this compound lies in its combination of the benzo[d]thiazole and nicotinamido groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

methyl 2-(pyridine-3-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-21-14(20)9-4-5-11-12(7-9)22-15(17-11)18-13(19)10-3-2-6-16-8-10/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNKNVYGZOYLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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